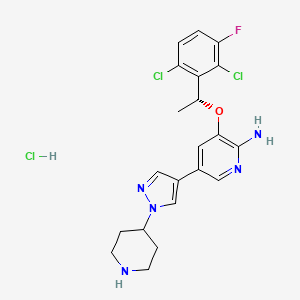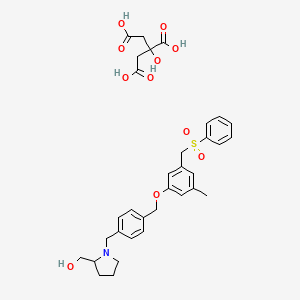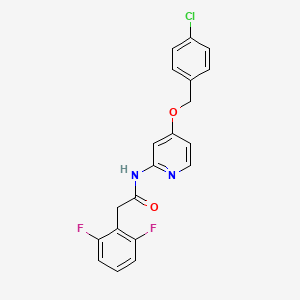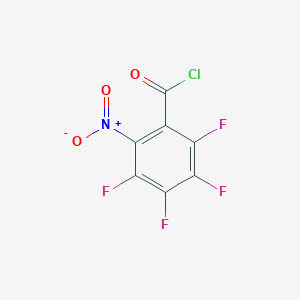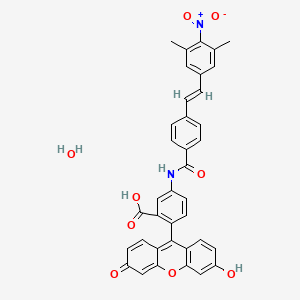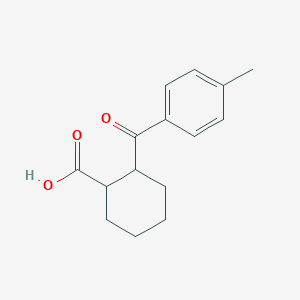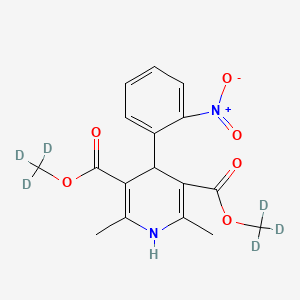
Mavoglurant racemate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Mavoglurant racemate involves several steps, including the formation of an octahydro-1H-indole-1-carboxylate structure. The synthetic route typically includes the following steps:
- Formation of the indole ring system.
- Introduction of the hydroxy and ethynyl groups.
- Final esterification to form the carboxylate ester.
Analyse Chemischer Reaktionen
Mavoglurant racemate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The ethynyl group in this compound can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Mavoglurant racemate has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Chemistry: Used as a research tool to study the properties and reactions of mGluR5 antagonists.
Biology: Investigated for its effects on neuronal signaling and synaptic plasticity.
Wirkmechanismus
Mavoglurant racemate exerts its effects by binding to the metabotropic glutamate receptor 5 (mGluR5) and acting as a negative allosteric modulator. This binding inhibits the receptor’s activity, leading to a decrease in glutamate signaling. The molecular targets involved include the mGluR5 receptor and associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Mavoglurant racemate is unique among mGluR5 antagonists due to its specific binding properties and effects. Similar compounds include:
Basimglurant: Another mGluR5 antagonist with similar therapeutic potential.
Fenobam: A non-competitive mGluR5 antagonist with different binding characteristics.
ADX-47273: A positive allosteric modulator of mGluR5, which contrasts with the negative modulation by this compound.
These compounds share some similarities in their mechanisms of action but differ in their specific binding properties and therapeutic applications.
Eigenschaften
CAS-Nummer |
1636881-61-2 |
|---|---|
Molekularformel |
C19H23NO3 |
Molekulargewicht |
313.39 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


